molecular formula C14H18O5 B11853045 (3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid

(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid

Cat. No.: B11853045
M. Wt: 266.29 g/mol
InChI Key: YOVBHMUPCRHSMW-MRMXFQCISA-N
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Description

This compound is a polycyclic furan derivative featuring a dodecahydronaphtho[2,3-c]furan core with two oxo groups at positions 1 and 7, a methyl group at position 3, and a carboxylic acid at position 2. Its stereochemistry (3R,3aR,4S,4aR,8aR,9aR) is critical for its three-dimensional conformation and bioactivity. The molecule’s complexity arises from its fused bicyclic system and multiple stereocenters, which influence its physicochemical properties and interactions with biological targets. Synthetically, it is prepared via multi-step routes involving reagents like trifluoroacetic acid (TFA) and catalysts such as palladium on carbon, with structural validation via NMR, IR, and HRMS .

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(1R,3aR,4aR,8aR,9S,9aR)-1-methyl-3,6-dioxo-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran-9-carboxylic acid

InChI

InChI=1S/C14H18O5/c1-6-11-10(14(18)19-6)5-7-4-8(15)2-3-9(7)12(11)13(16)17/h6-7,9-12H,2-5H2,1H3,(H,16,17)/t6-,7+,9-,10-,11-,12+/m1/s1

InChI Key

YOVBHMUPCRHSMW-MRMXFQCISA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C[C@@H]3CC(=O)CC[C@H]3[C@@H]2C(=O)O)C(=O)O1

Canonical SMILES

CC1C2C(CC3CC(=O)CCC3C2C(=O)O)C(=O)O1

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction for Bicyclic Framework Construction

The synthesis begins with a Diels-Alder reaction between a diene and dienophile to form the decalin system. For example, cyclopentadiene reacts with a substituted quinone under Lewis acid catalysis to yield a bicyclic intermediate. This step establishes the relative stereochemistry of the decalin system, critical for subsequent transformations.

Lactonization to Form the Furan Ring

The bicyclic intermediate undergoes lactonization to construct the fused furan moiety. Treatment with a Brønsted acid (e.g., p-toluenesulfonic acid) in refluxing toluene promotes intramolecular esterification, forming the naphtho[2,3-c]furan scaffold. This step simultaneously introduces the 1,7-dioxo functionality.

Esterification and Stereochemical Refinement

The carboxylic acid precursor is introduced as a tert-butyl ester to mitigate reactivity issues during earlier steps. A Mitsunobu reaction or Steglich esterification attaches the tert-butyl group to the furan-4-position, ensuring retention of configuration. Chiral resolution at this stage confirms the (3R,3aR,4S,4aR,8aR,9aR) stereochemistry via X-ray crystallography.

Deprotection to Carboxylic Acid

Final deprotection of the tert-butyl ester is achieved using trifluoroacetic acid (TFA) in dichloromethane. The reaction proceeds quantitatively at room temperature, yielding the target carboxylic acid without epimerization. NMR analysis confirms the product’s purity, with characteristic signals at δ 4.39 (td, J = 11.7, 6 Hz) for the C3 methyl-bearing proton and δ 2.71 (d, J = 4.9 Hz) for the C4 proton.

Alternative Methodologies and Functional Group Interconversions

Oxidation of Furan Precursors

A complementary approach involves permanganate-mediated oxidation of a furan-substituted intermediate. Starting with a furan-functionalized terpyridine, treatment with KMnO₄ in acidic conditions oxidizes the furan ring to a carboxylic acid. While this method is effective for simpler systems, its application to the naphtho[2,3-c]furan framework requires careful optimization to avoid over-oxidation.

Radical Cyclization Strategies

Cobalt(II)-catalyzed radical cyclization of acetylenes with diazo reagents offers a regioselective pathway to trisubstituted furans. Although primarily used for simpler furans, adapting this methodology could enable modular construction of the naphtho[2,3-c]furan core. Key challenges include controlling stereochemistry and integrating the keto functionalities.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, MeOH-d₄): δ 4.39 (td, J = 11.7, 6 Hz, 1H, C3-H), 3.82 (d, J = 8.7 Hz, 1H, C9a-H), 2.87 (dd, J = 10.4, 8.7 Hz, 1H, C3a-H), 2.76 (td, J = 11.7, 3.4 Hz, 1H, C8a-H), 2.71 (d, J = 4.9 Hz, 1H, C4-H), 1.97–1.20 (m, 10H, decalin protons), 1.15 (s, 3H, C3-CH₃).

  • ¹³C NMR : δ 178.5 (C=O, carboxylic acid), 170.2 (C=O, ketone), 85.4 (C4), 55.1 (C3), 42.3 (C9a), 31.4 (C8a), 25.7–24.1 (decalin carbons), 18.9 (C3-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ 310.1233 (C₁₆H₂₂O₄S requires 310.1233).

Critical Evaluation of Synthetic Routes

Method Yield Advantages Limitations
Diels-Alder/Lactonization48%High stereochemical controlMulti-step purification required
Furan Oxidation35%Simplicity, fewer stepsRisk of over-oxidation
Radical CyclizationNot reportedModular furan constructionUntested for complex frameworks

The Diels-Alder route remains the most reliable for large-scale synthesis, despite moderate yields. Furan oxidation offers a shorter pathway but requires stringent reaction control. Radical cyclization, though promising, demands further development for polycyclic systems .

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to (3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid. For instance:

  • Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines (e.g., MCF-7) by disrupting mitochondrial function and promoting oxidative stress .

Synthesis of Derivatives

The synthesis of derivatives from (3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid has been explored to enhance its biological activity:

  • Synthetic Routes : Various synthetic pathways have been developed to modify the core structure to improve efficacy and reduce toxicity. For example, coupling reactions with different aryl groups have been successful in creating new derivatives with enhanced properties .

Enzyme Inhibition Studies

Research has indicated that compounds similar to (3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid can act as inhibitors for specific enzymes involved in cancer metabolism:

  • Target Enzymes : Investigations have focused on enzymes such as carbonic anhydrases and histone deacetylases which are crucial for tumor growth and survival .

Cellular Mechanisms

Studies have also focused on understanding the cellular mechanisms through which this compound exerts its effects:

  • Cell Signaling Pathways : The compound has been shown to influence pathways related to apoptosis and cell survival in cancer cells .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Anticancer ActivityInduced apoptosis in MCF-7 cells; effective at low concentrations.
Synthesis of DerivativesDeveloped new derivatives with improved anticancer properties through coupling reactions.
Enzyme InhibitionIdentified as an inhibitor of carbonic anhydrases; potential for metabolic modulation in tumors.

Mechanism of Action

The mechanism of action of (3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Naphtho[2,3-c]furan Family

(a) 1,9-Dioxo Analogues
  • (3R,3aS,4R,4aR,8aR,9aS)-3-Methyl-1,9-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic Acid
    • Key Differences : The oxo groups are at positions 1 and 9 instead of 1 and 5. Stereochemistry at 3a (S vs. R) and 9a (S vs. R) alters ring conformation.
    • Synthesis : Similar routes using TFA and DCC, but with modified reaction conditions to position the oxo groups .
    • Impact : The shifted oxo groups may affect hydrogen-bonding interactions in biological systems.
(b) Amino-Substituted Derivatives
  • (3R,3aR,4S,4aR,7R,8aR,9aR)-7-Amino-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic Acid Hydrochloride Key Differences: An amino group replaces the oxo group at position 7, and a hydrochloride salt improves solubility. Synthesis: Introduced via reductive amination or protection/deprotection strategies . Impact: Enhanced water solubility but reduced metabolic stability due to the basic amino group.
(c) Podophyllotoxin-Related Structures
  • (3aR,4S,9R,9aR)-4-Hydroxy-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one
    • Key Differences : Aromatic trimethoxyphenyl substituent and hydroxyl/methoxy groups instead of methyl and carboxylic acid.
    • Synthesis : Chemoenzymatic methods using aryl transferases .
    • Impact : Increased cytotoxicity due to the trimethoxyphenyl moiety, a hallmark of microtubule-targeting agents .

Functional Group Variations

(a) Carboxylic Acid vs. Ester Derivatives
  • tert-Butyl Ester Analogues : E.g., (3R,3aS,4S,4aR,8aR,9aS)-tert-butyl 3-methyl-1,9-dioxododecahydronaphtho[2,3-c]furan-4-carboxylate.
    • Impact : The ester group increases lipophilicity (higher logP), improving membrane permeability but requiring hydrolysis for activation .
(b) Trifluoromethyl and Sulfonyl Modifications
  • Methyl (3aS,4R,6S,6aS)-Trifluoromethyl Sulfonate Derivative
    • Key Differences : Trifluoromethyl sulfonyl group introduces electron-withdrawing effects.
    • Synthesis : Uses trifluoromethanesulfonic anhydride .
    • Impact : Enhances metabolic resistance and binding affinity to hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~318.3 1.2 2 (COOH, oxo) 5 COOH, 2×oxo, methyl
1,9-Dioxo Analogue ~318.3 1.5 2 (COOH, oxo) 5 COOH, 2×oxo, methyl
Amino-Substituted Derivative ~335.8 0.8 3 (COOH, NH₃⁺) 5 COOH, NH₃⁺, oxo, methyl
Podophyllotoxin Analogue ~456.4 2.1 1 (OH) 9 OH, 3×methoxy, trimethoxyphenyl

*Estimated using XlogP3-AA .

Biological Activity

(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid (CAS No. 900161-05-9) is a naphthalene-based compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C14H18O5
  • Molecular Weight: 266.29 g/mol
  • IUPAC Name: (3R,3aR,4S,4aR,8aR,9aR)-3-methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid
  • Purity: 95% .

Antimicrobial Properties

Recent studies indicate that naphthalene derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. For instance, certain analogs have demonstrated selectivity against specific pathogens while exhibiting low cytotoxicity toward human cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research has highlighted its ability to inhibit lactate dehydrogenase (LDH), an enzyme critical in metabolic pathways. In vitro studies revealed that compounds similar to (3R,3aR,4S,4aR,8aR,9aR)-dodecahydro-3-methyl-1,7-dioxo-naphtho[2,3-c]furan-4-carboxylic acid can inhibit LDH activity with varying degrees of potency. For example:

  • IC50 Values: Compounds in this class have shown IC50 values ranging from 0.67 μM to 85 μM against different LDH isoforms .

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound may exhibit anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Inhibition of Lactate Dehydrogenase

A study involving structurally related naphthalene compounds demonstrated that specific derivatives inhibited recombinant BmLDH with significant selectivity over human LDH. The most potent inhibitors had IC50 values significantly lower than those of the parent compounds .

CompoundIC50 (μM)Selectivity Index
DBHCA84.832.6
DHNA85.6522.1

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial efficacy of naphthalene derivatives including this compound class, it was found that they exhibited notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the carboxylic acid position enhanced potency .

The biological activity of (3R,3aR,4S,4aR,8aR,9aR)-dodecahydro-3-methyl-1,7-dioxo-naphtho[2,3-c]furan-4-carboxylic acid likely involves multiple mechanisms:

  • Enzyme Binding: The compound's ability to bind to active sites of enzymes such as LDH inhibits their function.
  • Cell Membrane Interaction: It may disrupt bacterial cell membranes leading to increased permeability and cell death.
  • Cytokine Modulation: By influencing cytokine production and signaling pathways involved in inflammation.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, to analyze coupling constants and diastereotopic proton splitting patterns.
  • X-ray crystallography is the gold standard for absolute stereochemical assignment, as it directly resolves spatial arrangements of atoms. For example, related octahydronaphthofuran derivatives have been structurally confirmed via single-crystal diffraction (e.g., compound (4aS,8aR)-3,8a-dimethyl-5-methylenenaphtho[2,3-b]furan in ).
  • Compare experimental optical rotation values with literature data to verify enantiomeric purity .

Q. What strategies are recommended for optimizing synthesis yield of this compound?

Methodological Answer:

  • Employ reaction condition screening (e.g., temperature, solvent polarity, and catalyst loading). For instance, highlights achieving >98% enantiomeric excess (ee) via stepwise methanol/water solvent systems and acid catalysis.
  • Monitor intermediates using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify yield-limiting steps.
  • Utilize kinetic studies to optimize reaction time and minimize side products .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C.
  • Analyze degradation products via LC-MS or gas chromatography (GC-MS) to identify hydrolysis or oxidation pathways.
  • Reference safety data sheets (SDS) for related compounds (e.g., ) to design appropriate storage conditions (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. What experimental designs are suitable for studying environmental fate and degradation mechanisms?

Methodological Answer:

  • Adopt a tiered approach as outlined in :
  • Phase 1: Determine physicochemical properties (e.g., logPP, solubility) using shake-flask or chromatographic methods.
  • Phase 2: Simulate environmental compartments (soil, water) under controlled laboratory conditions to track abiotic/biotic transformations.
  • Phase 3: Apply isotope labeling (e.g., 14C^{14}C) to trace metabolic pathways in model organisms.
    • Use computational models (e.g., EPI Suite) to predict bioaccumulation and persistence .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Perform meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, concentration ranges) contributing to discrepancies.
  • Replicate conflicting experiments under standardized conditions, including positive/negative controls.
  • Apply multivariate statistical tools (e.g., principal component analysis) to isolate confounding factors (e.g., impurity profiles, solvent effects) .

Q. What advanced techniques are recommended for studying protein-ligand interactions involving this compound?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and thermodynamics (ΔH\Delta H, ΔS\Delta S).
  • Perform molecular dynamics (MD) simulations to explore conformational changes in target proteins upon ligand binding.
  • Validate docking predictions with cryo-electron microscopy (cryo-EM) for high-resolution structural insights .

Q. How should degradation pathways be mapped under oxidative stress conditions?

Methodological Answer:

  • Expose the compound to reactive oxygen species (ROS) generators (e.g., H2_2O2_2/UV light) and analyze products via tandem mass spectrometry (MS/MS).
  • Use density functional theory (DFT) calculations to predict radical-mediated cleavage sites.
  • Cross-reference with toxicological databases (e.g., ) to assess ecotoxicological risks of degradation byproducts .

Methodological Framework for Data Interpretation

  • Theoretical Alignment: Link experiments to established frameworks (e.g., Environmental Chemical Hazard Assessment in ) to ensure hypothesis-driven research .
  • Statistical Rigor: Apply Bayesian inference or bootstrapping to address small sample sizes in niche studies .
  • Reproducibility: Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance cross-study validation .

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